![molecular formula C23H16N4O3 B5115765 4-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5115765.png)
4-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves 1,3-dipolar cycloaddition reactions, a method that showcases the compound's intricate synthesis pathway. For instance, the synthesis of 5-benzyl-1-(2′,4′-dibromophenyl)-3-(4″-substituted phenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives through 1,3-dipolar cycloaddition of nitrilimines highlights a similar method potentially applicable to our compound of interest (Kaur et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the arrangement of phenyl rings and substituents that influence the compound's stability and reactivity. For example, the crystal structure analysis of related compounds, such as 6-amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, provides insights into the planarity and substituent effects on the molecular configuration, which can be extrapolated to understand the structure of "4-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one" (Wu et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives are diverse, often including cycloadditions, substitutions, and redox reactions. The reactivity can be attributed to the pyrazole core and the nitrophenyl substituent, which may undergo various transformations under different conditions.
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. Studies on similar compounds, such as the vibrational spectroscopic analysis of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, provide a basis for inferring the physical properties of our compound of interest, including stability and solubility profiles (Demir et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and potential for forming derivatives, are essential for comprehensively understanding the compound. The basicity of similar dihydropyrazoles, for example, has been analyzed through pKa measurements and theoretical calculations, providing insights into the protonation behavior and electron distribution within the molecule (Alkorta et al., 2000).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been reported to target enzymes like soluble epoxide hydrolases (seh) and have been used as hiv-1 nonnucleoside reverse transcriptase inhibitors .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that the compound may interact with its targets (like seh or hiv-1 nonnucleoside reverse transcriptase) and inhibit their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence pathways related to inflammation and blood pressure regulation, possibly through the inhibition of seh .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
4-(4-nitrophenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c28-23-21-19(20(24-25-21)15-7-3-1-4-8-15)22(26(23)17-9-5-2-6-10-17)16-11-13-18(14-12-16)27(29)30/h1-14,22H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMORLKBSBJSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.